3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

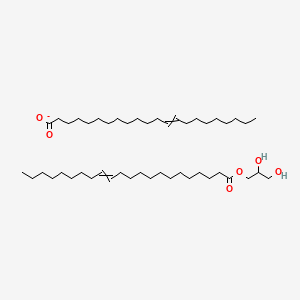

“3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid”, also known as Canaric acid, is a chemical compound with the molecular formula C30H48O2 . It has a molecular weight of 440.71 .

Molecular Structure Analysis

The molecular structure of “3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid” involves a complex arrangement of carbon and hydrogen atoms, along with two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.科学的研究の応用

Glycosylation of Triterpene Alcohols and Acids : This study involved the preparation of glucosides and glucosyl esters of several triterpenes, including 28-hydroxy-3,4-secolupa-4(23),20(29)-dien-3-oic acid. The process used tetra-O-acetyl-α-D-glucopyranosyl bromide in acetonitrile and mercury(II) cyanide, followed by deacetylation (Klinotová et al., 1997).

Ozonolysis of 2,3-Seco-24,28-dinorlupa-4(23),20(29)-diene-2,17-dicarbonitrile : This paper reports on the oxidation of a related compound with ozone, yielding several products, including 2,17-dicyano-2,4-seco-3,23,24,28,29,30-hexanorlupane-4,20-dioic acid. The structures were determined using NMR spectroscopy and two-dimensional shift correlation techniques (Khusnutdinova et al., 2021).

Antitumor Activity of 3-Amino-3,4-Seco-Lupa-4(23),20(29)-Diene Derivatives : This study found that derivatives of 3-amino-3,4-seco-lupa-4(23),20(29)-diene inhibited the growth of nine human cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, and kidney cancer cell lines (Giniyatullina et al., 2020).

Synthesis and Inhibition of Flu A Virus Reproduction : This research focused on the Beckman rearrangement of 3-hydroxyiminobetulonic acid to produce derivatives of 3,4-seco-2-cyanolupa-4(23),20(29)-diene. These compounds exhibited activity inhibiting flu A virus reproduction in cell culture (Flekhter et al., 2009).

特性

IUPAC Name |

(3S,4S,5R,8R,9R,10R,13S,14R,15R)-4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWERYSZNWGQD-RGAAFHQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC(C4(C)CCC(=O)O)C(=C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-5,3-Methenofuro[3,2-b]pyridine(9CI)](/img/no-structure.png)

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)